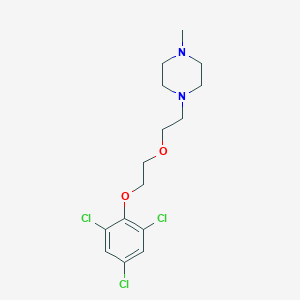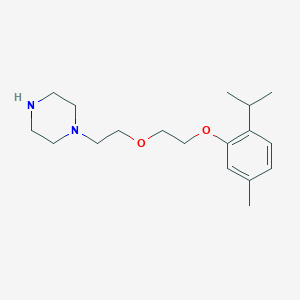![molecular formula C7H13N3O B397073 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-07-8](/img/structure/B397073.png)
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol” is a chemical compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 2-(1-methyl-1H-pyrazol-4-yl)ethanol . The compound has a molecular weight of 126.16 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The InChI string for the compound is InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 . This provides a detailed description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a number of computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 38 Ų and a complexity of 87.1 .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, have shown significant promise in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their potential to inhibit the growth of Leishmania species and Plasmodium strains, which are the pathogens responsible for these diseases . The antileishmanial activity, in particular, has been highlighted by the superior antipromastigote activity displayed by certain pyrazole derivatives, which have shown to be more effective than standard drugs in in vitro studies .
Molecular Docking and Simulation Studies
The pyrazole moiety within these compounds has been subjected to molecular docking studies to understand their interaction with biological targets. For instance, the binding affinity and fitting patterns within the active sites of enzymes from the Leishmania species have been analyzed, providing insights into the compound’s mechanism of action and guiding the design of more potent derivatives .
Pharmacological Effects
The diverse pharmacological effects of pyrazole-bearing compounds are well-documented. They have been used in the development of various pharmacophores, which are parts of a molecule responsible for its biological activity. This has implications for the preparation of safe and effective agents for a range of diseases beyond just leishmaniasis and malaria .
Drug Discovery
Due to their significant biological activities, pyrazole derivatives are valuable in drug discovery efforts. They serve as key scaffolds in the synthesis of bioactive chemicals, which can lead to the development of new therapeutic agents. Their role in medicinal chemistry is crucial for identifying novel drug candidates .
Agrochemistry
In the field of agrochemistry, pyrazole compounds have applications in the development of pesticides and herbicides. Their chemical properties allow them to interact with specific biological pathways in pests and weeds, providing an avenue for controlling agricultural infestations .
Coordination Chemistry
Pyrazole derivatives are also used in coordination chemistry, where they act as ligands to form complexes with metals. These complexes have various applications, including catalysis, material science, and as models for studying biological systems .
Organometallic Chemistry
In organometallic chemistry, the pyrazole ring can coordinate with metal centers to create organometallic compounds. These compounds are important for catalytic processes and the development of new materials with unique properties .
Synthesis Techniques
The synthesis of pyrazole derivatives, including 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, involves various strategies such as multicomponent approaches and cyclocondensation reactions. These techniques are essential for creating a wide array of pyrazole-based compounds with potential applications in multiple scientific fields .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities . These compounds may interact with key enzymes or proteins in the parasites, disrupting their normal functions and leading to their death.
Mode of Action
It’s worth noting that related pyrazole derivatives have shown to interact with their targets in a way that disrupts the normal functioning of the parasites
Biochemical Pathways
Related pyrazole derivatives have been found to interfere with the life cycle of parasites, affecting their ability to reproduce and survive . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.
Result of Action
Related pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting that they may induce cellular changes that lead to the death of the parasites .
properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)4-8-2-3-11/h5-6,8,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYUPJKMGKFHDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chloro-3-methylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396993.png)

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)

![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)
![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)
![N-allyl-N-[2-(2-bromo-4-methylphenoxy)ethyl]amine](/img/structure/B397025.png)
![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)
![N-allyl-N-[3-(2-bromo-4-methylphenoxy)propyl]amine](/img/structure/B397029.png)
![N-allyl-N-[3-(2-chloro-6-methylphenoxy)propyl]amine](/img/structure/B397030.png)